1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester
Brand Name: Vulcanchem
CAS No.: 16501-01-2
VCID: VC21036463
InChI: InChI=1S/C11H12O5/c1-15-6-7-16-11(14)9-5-3-2-4-8(9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13)
SMILES: COCCOC(=O)C1=CC=CC=C1C(=O)O
Molecular Formula: C11H12O5
Molecular Weight: 224.21 g/mol

1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester

CAS No.: 16501-01-2

Cat. No.: VC21036463

Molecular Formula: C11H12O5

Molecular Weight: 224.21 g/mol

* For research use only. Not for human or veterinary use.

1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester - 16501-01-2

Specification

CAS No. 16501-01-2
Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
IUPAC Name 2-(2-methoxyethoxycarbonyl)benzoic acid
Standard InChI InChI=1S/C11H12O5/c1-15-6-7-16-11(14)9-5-3-2-4-8(9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13)
Standard InChI Key NGFWAKGWMSOVMP-UHFFFAOYSA-N
SMILES COCCOC(=O)C1=CC=CC=C1C(=O)O
Canonical SMILES COCCOC(=O)C1=CC=CC=C1C(=O)O

Introduction

Chemical Structure and Properties

Structural Characteristics

1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester consists of a benzene ring with two carboxylic acid groups in the ortho position (1,2-positions). One of these carboxylic acid groups is esterified with 2-methoxyethanol, resulting in a 2-methoxyethyl ester side chain, while the other carboxylic acid group remains unesterified.

The chemical structure can be represented as follows:

  • A benzene ring core

  • Two carboxylic acid groups at positions 1 and 2

  • Position 1 modified with a 2-methoxyethyl ester group

  • Position 2 containing a free carboxylic acid group

Chemical Identity

The compound has the following chemical identity parameters:

ParameterValue
Chemical Name1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester
Common NameMono-2-methoxyethyl phthalate
Molecular FormulaC11H12O5
Molecular Weight224.21 g/mol
CAS NumberNot explicitly provided in search results

Chemical Reactivity

As a monoester phthalate with one free carboxylic acid group, this compound exhibits reactivity typical of carboxylic acids. The free carboxylic acid group can participate in acid-base reactions, esterification, and other transformations common to carboxylic acids. The ester group can undergo hydrolysis under appropriate conditions, potentially releasing 2-methoxyethanol and phthalic acid.

Synthesis Methods

Direct Synthesis from Phthalic Anhydride

The primary method for synthesizing mono-2-methoxyethyl phthalate involves the controlled reaction of phthalic anhydride with 2-methoxyethanol. According to the research, this synthesis can be performed as follows:

"10 g of phthalic anhydride (67.52 mmol, 1 eq) was suspended in 30mL toluene and 6.2 g of 2-methoxyethanol (81.48 mmol, 1.2 eq) was added to this suspension. The mixture was stirred under a nitrogen atmosphere for 16 h at 100 °C. The white precipitate that was formed was isolated by filtration and dried under vacuum at 40°C. Chloroform was added to dissolve the desired product and the insoluble white crystals (= phthalic acid) where removed via filtration. The solvent was removed under reduced pressure to obtain the product as a colourless oil (11.603 g, 51.75 mmol, 77%)" .

This synthesis method achieved a relatively high yield of 77%, producing the mono-2-methoxyethyl phthalate as a colorless oil.

Purification Techniques

The purification process involves:

  • Filtration to remove the white precipitate formed during the reaction

  • Vacuum drying at 40°C

  • Selective dissolution in chloroform to separate the desired product from phthalic acid

  • Filtration to remove insoluble phthalic acid crystals

  • Solvent removal under reduced pressure to obtain the pure product

Physical Properties

Physical State and Appearance

Based on the synthesis results, mono-2-methoxyethyl phthalate appears as a colorless oil at room temperature . This is consistent with other low molecular weight phthalate monoesters.

PropertyValueSource/Note
Physical StateColorless oilSynthesis result
Molecular Weight224.21 g/molESI-MS analysis
ESI-MS (m/z)225.1 [M+H]+Mass spectrometry data

Analytical Detection Methods

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) has been successfully employed for the detection and characterization of mono-2-methoxyethyl phthalate. The compound shows a characteristic mass-to-charge ratio (m/z) of 225.1 for the protonated molecule [M+H]+ .

Chromatographic Methods

For related compounds like monomethoxyethyl phthalate TMS derivative, gas chromatography has been used with success. For example, using a VF-5MS capillary column (30 m/0.25 mm/0.25 μm), with helium as carrier gas, and a temperature program starting at 60°C and ending at 270°C, a retention index (I) of 1857 was reported . Similar chromatographic conditions might be applicable for the analysis of mono-2-methoxyethyl phthalate, potentially after appropriate derivatization.

Metabolic Fate and Toxicological Considerations

Toxicological Implications

The toxicity of mono-2-methoxyethyl phthalate may be related to both the phthalate moiety and the 2-methoxyethanol that could be released upon hydrolysis. For the related diester DMEP, toxicological studies have shown:

  • Low acute oral, dermal, and inhalational toxicity

  • Minimal skin and eye irritation

  • No skin sensitization in animal studies

  • In repeated dose studies, effects on thymus and testes weight in rats at high doses

  • Decreases in haemoglobin and haematocrit values at doses as low as 100 mg/kg bw/d

Given that mono-2-methoxyethyl phthalate could potentially release 2-methoxyethanol upon metabolism, the toxicity profile of 2-methoxyethanol should also be considered. In pregnant rats, DMEP was found to be rapidly transferred across the placenta into the fetus, and the rat fetus has little or no ability to hydrolyze DMEP to the monoester . This suggests that the intact monoester could potentially have direct biological effects.

Comparison with Related Compounds

Comparison with Bis(2-methoxyethyl) Phthalate (DMEP)

Mono-2-methoxyethyl phthalate differs from DMEP primarily in its ester configuration:

FeatureMono-2-methoxyethyl phthalateBis(2-methoxyethyl) phthalate (DMEP)
Molecular FormulaC11H12O5C14H18O6
Molecular Weight224.21 g/mol282.30 g/mol
StructureOne 2-methoxyethyl ester group, one free carboxylic acidTwo 2-methoxyethyl ester groups
Physical StateColorless oilLight colored, clear liquid
Water SolubilityLikely higher due to free carboxylic acid0.9 g/L (20°C)
Log KowLikely lower than DMEP2.9

Comparison with 2-(METHACRYLOYLOXY)ETHYL PHTHALATE MONO

Another related compound is 2-(METHACRYLOYLOXY)ETHYL PHTHALATE MONO, which also has a monoester structure but with a different ester group:

FeatureMono-2-methoxyethyl phthalate2-(METHACRYLOYLOXY)ETHYL PHTHALATE MONO
Molecular FormulaC11H12O5C14H14O6
Molecular Weight224.21 g/mol278.26 g/mol
Ester Group2-methoxyethyl2-methacryloyloxy ethyl
Physical StateColorless oilClear liquid, colorless to light yellow
ApplicationsLimited informationCross-linking agent, photosensitizing chemical, used in paint and coating manufacturing

Applications and Uses

  • Intermediates in the synthesis of other compounds

  • Cross-linking agents in certain formulations

  • Specialized components in coatings and materials

By analogy, mono-2-methoxyethyl phthalate might find applications in similar domains, though specific uses would depend on its unique chemical and physical properties.

Regulatory Considerations

The related compound bis(2-methoxyethyl) phthalate (DMEP) has been assessed by regulatory bodies such as the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) and is included in the NICNAS Phthalates Hazard Compendium . By extension, mono-2-methoxyethyl phthalate may be subject to similar regulatory considerations, especially if found as a metabolite or degradation product of DMEP in environmental or biological samples.

The U.S. Consumer Product Safety Commission (CPSC) has also reviewed certain phthalates and phthalate alternatives for toxicity considerations , indicating the general regulatory interest in this class of compounds.

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